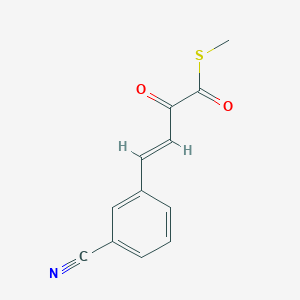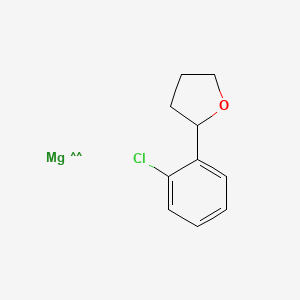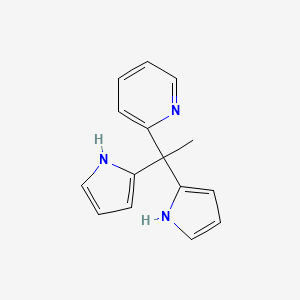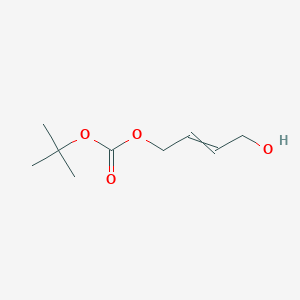![molecular formula C18H16N6O3S B12533977 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide CAS No. 799767-10-5](/img/structure/B12533977.png)
3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a triazan-1-ylidene moiety, and a phenyldiazenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide typically involves multiple steps:
Formation of the Phenyldiazenyl Intermediate: The synthesis begins with the preparation of the phenyldiazenyl intermediate. This is achieved by the diazotization of aniline followed by coupling with a suitable aromatic compound under acidic conditions.
Cyclohexadiene Derivative Formation: The next step involves the formation of the cyclohexadiene derivative. This can be accomplished through a Diels-Alder reaction between a diene and a dienophile.
Triazan-1-ylidene Introduction: The triazan-1-ylidene moiety is introduced via a nucleophilic substitution reaction, where the phenyldiazenyl intermediate reacts with a triazan-1-ylidene precursor.
Sulfonamide Group Addition: Finally, the sulfonamide group is added through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-1,5-diene moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted sulfonamides can be formed, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown promise.
Industry
In industry, the compound is explored for its use in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the phenyldiazenyl and triazan-1-ylidene moieties may interact with other biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide derivative used as an antibacterial agent.
Azobenzene: A compound with a similar phenyldiazenyl group, known for its photoresponsive properties.
Cyclohexadiene Derivatives: Compounds with similar cyclohexa-1,5-diene structures, used in various organic synthesis applications.
Uniqueness
3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
Número CAS |
799767-10-5 |
|---|---|
Fórmula molecular |
C18H16N6O3S |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(4-phenyldiazenylanilino)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16N6O3S/c19-28(26,27)16-10-11-17(18(25)12-16)23-24-22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,25H,(H,22,23)(H2,19,26,27) |
Clave InChI |
STYZLKCAWJUTQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=C(C=C(C=C3)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)






![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)


